(6-Fluorochroman-3-YL)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Fluorochroman-3-YL)methanol is a chemical compound with the molecular formula C10H11FO2 and a molecular weight of 182.19 g/mol . . This compound is part of the chroman family, which is characterized by a benzopyran ring system. The presence of a fluorine atom at the 6th position and a methanol group at the 3rd position makes this compound unique and of interest in various scientific fields.
Preparation Methods
The synthesis of (6-Fluorochroman-3-YL)methanol can be achieved through several routes. One common method involves the reaction of 4-fluorophenol or 4-fluoroanisole with appropriate reagents to form the desired product . The reaction conditions typically include the use of catalysts and solvents to facilitate the formation of the chroman ring system. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
(6-Fluorochroman-3-YL)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(6-Fluorochroman-3-YL)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of (6-Fluorochroman-3-YL)methanol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the methanol group allows it to interact with enzymes and receptors in biological systems. These interactions can lead to various biological effects, including modulation of enzyme activity and receptor binding .
Comparison with Similar Compounds
(6-Fluorochroman-3-YL)methanol can be compared with other similar compounds, such as:
Chroman-3-ylmethanol: Lacks the fluorine atom, which may affect its reactivity and biological activity.
6-Fluorochroman-2-ylmethanol: The position of the methanol group is different, leading to variations in chemical properties and applications.
6-Fluorochroman-3-carboxylic acid: Contains a carboxylic acid group instead of a methanol group, resulting in different chemical behavior and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(6-fluoro-3,4-dihydro-2H-chromen-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c11-9-1-2-10-8(4-9)3-7(5-12)6-13-10/h1-2,4,7,12H,3,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXZIKYFHKHLGNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=C1C=C(C=C2)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.